molecular formula C18H32BNO4 B11832112 tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B11832112
M. Wt: 337.3 g/mol
InChI Key: MGGRTXURQXWIKR-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of a pyridine derivative with a boronate ester. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials .

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl (2-bromothiophen-3-yl)carbamate

Comparison:

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-9-13-12-20(15(21)22-16(2,3)4)11-10-14(13)19-23-17(5,6)18(7,8)24-19/h10,13H,9,11-12H2,1-8H3

InChI Key

MGGRTXURQXWIKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2CC)C(=O)OC(C)(C)C

Origin of Product

United States

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